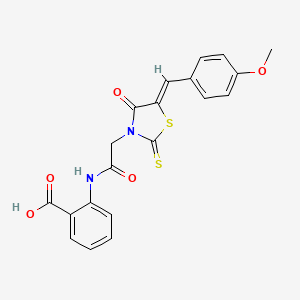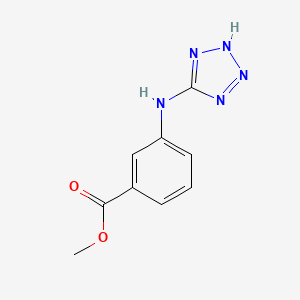
4,4'-Dihydroxy-biphenyl-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dihydroxy-2-biphenylcarboxylic acid, also known as 5-hydroxy-2-(4-hydroxyphenyl)benzoic acid, is a chemical compound with the molecular formula C13H10O4 . It has an average mass of 230.216 Da and a monoisotopic mass of 230.057907 Da .
Molecular Structure Analysis
The molecular structure of 4,4’-Dihydroxy-2-biphenylcarboxylic acid consists of two benzene rings connected by a single bond, with two hydroxyl groups and one carboxylic acid group attached .Physical And Chemical Properties Analysis
4,4’-Dihydroxy-2-biphenylcarboxylic acid is a solid at room temperature. It has a melting point of 269.5-270 °C, a predicted boiling point of 441.0±35.0 °C, and a predicted density of 1.402±0.06 g/cm3 . Its pKa is predicted to be 3.86±0.36 .Scientific Research Applications
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids, including compounds structurally related to 4,4'-Dihydroxy-biphenyl-2-carboxylic acid, have been extensively studied for their antioxidant properties. The significance of structural features such as the presence of an ortho-dihydroxy phenyl group (catechol moiety) and modifications to the aromatic ring and carboxylic function (e.g., esterification, amidation) in enhancing antioxidant activity has been highlighted. These studies suggest optimization of molecular structures could lead to more effective antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Biocatalyst Inhibition by Carboxylic Acids
Research into carboxylic acids has also explored their role as inhibitors in microbial systems. For instance, certain carboxylic acids, such as hexanoic and octanoic acids, can inhibit the growth of microbes like Escherichia coli and Saccharomyces cerevisiae by damaging cell membranes and decreasing internal pH. This inhibitory effect, interestingly, positions carboxylic acids as potential biopreservatives in food and other applications, suggesting a need to engineer more robust strains of microbes for industrial bioproduction processes (Jarboe et al., 2013).
Biotechnological Routes from Biomass
Lactic acid, another carboxylic acid, serves as a precursor for a variety of industrially significant chemicals, demonstrating the broader applicability of carboxylic acids in biotechnology. Through both chemical and biotechnological routes, lactic acid can be converted into valuable chemicals like pyruvic acid, acrylic acid, and lactate ester, showcasing the potential of carboxylic acids in the development of sustainable, bio-based chemical production processes (Gao et al., 2011).
Role in Antimicrobial and Anticancer Activities
Natural carboxylic acids from plants have been reviewed for their structure-related biological activities, including antioxidant, antimicrobial, and cytotoxic activities. The studies indicate that the specific structure of these acids, such as the number and position of hydroxyl groups and conjugated bonds, significantly influences their bioactivity. This underlines the importance of structural considerations in the development of carboxylic acid-based therapeutics and supplements (Godlewska-Żyłkiewicz et al., 2020).
Advanced Oxidation Processes
The degradation of pollutants like acetaminophen by advanced oxidation processes (AOPs) has been studied, with carboxylic acids being identified as by-products. This research not only contributes to understanding the environmental impact of pharmaceuticals but also highlights the role of carboxylic acids in environmental remediation technologies. The comprehensive analysis of by-products and their biotoxicity offers insights into the effectiveness of AOPs in treating water contaminated with organic compounds (Qutob et al., 2022).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It’s known that carboxylic acids can interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
It’s known that carboxylic acids can form hydrogen bonds with their targets, altering their conformation and function . In the case of 4,4’-Dihydroxy-biphenyl-2-carboxylic acid, the presence of two hydroxyl groups might enhance its ability to form hydrogen bonds .
Biochemical Pathways
Carboxylic acids can participate in various biochemical reactions, including decarboxylation, oxidation, and reduction .
Pharmacokinetics
Carboxylic acids are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Carboxylic acids can influence cellular processes by altering the function of their targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4,4’-Dihydroxy-biphenyl-2-carboxylic acid . For instance, the ionization state of carboxylic acids can change with pH, which can affect their absorption and distribution .
properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)13(16)17/h1-7,14-15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGRLYLKUDNCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione](/img/structure/B2939934.png)
![(E)-4-(N-methyl-N-phenylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2939936.png)
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2939937.png)
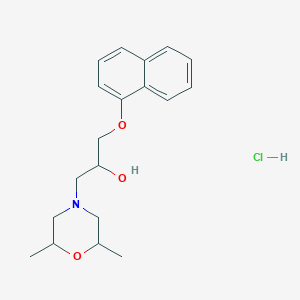
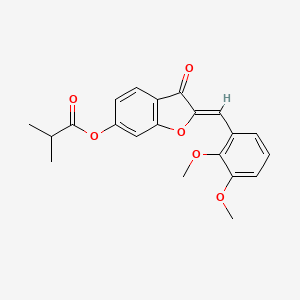

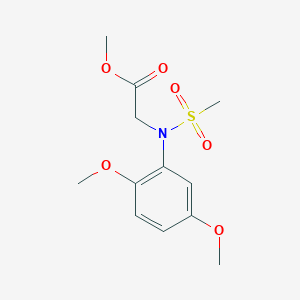
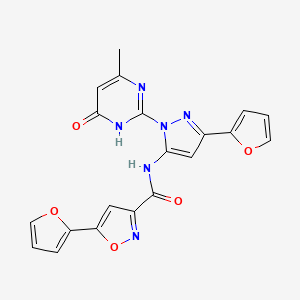
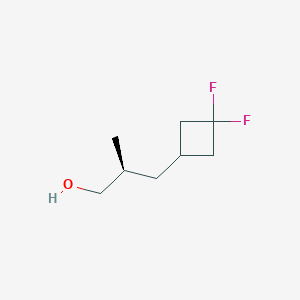
![(Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939949.png)
![3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2939952.png)
![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide](/img/structure/B2939955.png)
